7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid
Description
7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid is a heterocyclic compound featuring a fused dioxepine-cinnoline core with a carboxylic acid substituent at position 2. This structure combines oxygenated cyclic ether (dioxepine) and nitrogen-containing cinnoline systems, conferring unique electronic and steric properties. Its synthesis involves multi-step protocols, including condensation and cyclization reactions, as evidenced by procedures using cerium chloride (CeCl₃·7H₂O) and hypotaurine in mixed solvent systems . The compound is commercially available (CAS No. 112811-71-9), reflecting its utility in pharmaceutical and materials research .
Key physicochemical properties include a molecular formula of C₁₄H₁₀N₂O₄ (calculated via HRMS) and a melting point range consistent with related derivatives (e.g., ~230°C for analogous compounds) . Spectral characterization (IR, NMR, ESI-MS) confirms the presence of the carboxylic acid group and fused heterocyclic framework .
Properties
IUPAC Name |
8,9-dihydro-7H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-12(16)9-4-7-5-10-11(6-8(7)13-14-9)18-3-1-2-17-10/h4-6H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKPRRBUMPYMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)C=C(N=N3)C(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Observations:
Thermal Stability : The target compound’s melting point (~230°C) is lower than fluorinated derivatives like Compound 10 (287–289°C) and 5a (325–326°C), suggesting reduced thermal stability due to the absence of electron-withdrawing fluorine atoms .
Synthetic Efficiency : The target compound and 8h share comparable yields (~76%), achieved via optimized protocols involving CeCl₃ or hypotaurine . In contrast, Compound 5a’s high yield (95%) reflects efficient cyclization using polyphosphoric acid (PPA) .
Structural Complexity : Fluorinated analogues (e.g., Compound 10, 5a) exhibit enhanced molecular complexity and polarity, as evidenced by higher melting points and distinct NMR shifts (e.g., δ 157.1 ppm for C-F in Compound 10) .
Spectral and Functional Group Comparisons
- IR Spectroscopy :
- NMR Profiles: The target compound’s aromatic proton signals (δ 7.2–8.7 ppm) align with cinnoline systems, while Compound 5a’s downfield shifts (δ 10.03 ppm for NH) highlight benzodiazepine fusion .
- Mass Spectrometry :
Functional Implications
- Solubility and Bioactivity : The carboxylic acid group in the target compound and analogues enhances aqueous solubility, critical for biological applications. Fluorinated derivatives (e.g., Compound 10) may exhibit improved membrane permeability due to lipophilic fluorine atoms .
- Synthetic Versatility: The dioxepino-cinnoline core allows modular derivatization (e.g., amidation in 8h), whereas fused systems like Compound 5a require harsher conditions (PPA reflux) .
Biological Activity
7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid (CAS No. 929972-01-0) is a compound of interest due to its potential biological activities. This article will explore its biological activity through various studies and data, providing a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C₁₂H₁₀N₂O₄
- Molecular Weight : 246.22 g/mol
Structural Characteristics
The compound features a dioxepin ring fused with a cinnoline moiety, which is significant for its biological interactions. The presence of nitrogen atoms in the structure contributes to its reactivity and potential biological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid exhibit anticancer properties. For instance, derivatives of cinnoline have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that certain derivatives significantly inhibited cell proliferation at micromolar concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cinnoline Derivative A | HeLa | 15 |
| Cinnoline Derivative B | MCF-7 | 20 |
| 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid | HeLa | 18 |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary results suggest that it possesses moderate activity against Gram-positive bacteria.
Research Findings: Antimicrobial Assays
In vitro tests against Staphylococcus aureus and Escherichia coli revealed varying degrees of inhibition:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
The biological activity of 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies indicate that they may exhibit antioxidant properties, contributing to their protective effects against cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
